(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine
Overview
Description
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrN This compound features a brominated aromatic ring and a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 5-methylphenyl: The starting material, 5-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylphenyl.
Formation of Cyclopropylmethanamine: Cyclopropylmethanamine is synthesized separately through the reaction of cyclopropylcarbinol with ammonia (NH3) in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling 3-bromo-5-methylphenyl with cyclopropylmethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-5-methylphenyl or 3-amino-5-methylphenyl derivatives.
Oxidation: Formation of 3-bromo-5-methylbenzaldehyde or 3-bromo-5-methylbenzoic acid.
Reduction: Formation of 5-methylphenyl(cyclopropyl)methanamine.
Scientific Research Applications
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)methanamine: Lacks the cyclopropyl group, leading to different reactivity and applications.
(3-Bromo-5-methylphenyl)(ethyl)methanamine:
Uniqueness
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is unique due to the presence of both a brominated aromatic ring and a cyclopropyl group.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-4-9(6-10(12)5-7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVUHXVBTWTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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